molecular formula C22H13NO2 B12788726 6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-82-6

6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No.: B12788726
CAS No.: 81721-82-6
M. Wt: 323.3 g/mol
InChI Key: WSCFBMNKAKJCHD-UHFFFAOYSA-N
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Description

6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a high-purity chemical reagent designed for research applications, particularly in the field of oncology and medicinal chemistry. It belongs to the indenoisoquinoline class of compounds, which are recognized for their potential as cancer chemotherapeutic and chemopreventive agents. Indenoisoquinolines are a established class of DNA Topoisomerase I (Top1) inhibitors . They function by stabilizing the DNA-Top1 covalent cleavage complex, which inhibits the DNA re-ligation process and leads to replication-associated DNA damage and cell death in cancerous cells . Beyond Top1 inhibition, some indenoisoquinoline derivatives have also been investigated for their ability to activate Retinoid X Receptors (RXR), which are involved in critical cellular processes like proliferation, differentiation, and apoptosis . This dual potential makes the indenoisoquinoline scaffold a promising lead for developing novel multi-targeted anti-cancer agents. Researchers can utilize this compound as a key intermediate or parent structure for the synthesis of novel derivatives, or as a reference standard in biological assays aimed at investigating mechanisms of cell death and anti-tumor activity. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81721-82-6

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

6-phenylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C22H13NO2/c24-21-17-12-6-5-11-16(17)20-19(21)15-10-4-7-13-18(15)22(25)23(20)14-8-2-1-3-9-14/h1-13H

InChI Key

WSCFBMNKAKJCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C2=O)C(=O)C5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the indenoisoquinoline core.

    Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.

    Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Utilizing large-scale reactors for controlled synthesis.

    Purification Techniques: Employing chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    DNA Intercalation: Binding to DNA and interfering with replication and transcription.

    Signal Transduction: Modulating cellular signaling pathways.

Comparison with Similar Compounds

The following analysis focuses on substituent effects at the 6-position and related structural modifications, based on synthesized analogs (Table 1).

Table 1: Key Analogs and Properties
Compound ID Substituent at 6-Position Melting Point (°C) Purity (%) Key Activity/Notes Reference
109 n-Butyl 141–143 >95 Moderate cytotoxicity
108 3-Methoxypropyl 142–144 >95 Improved solubility
116 3-Nitropropyl 204–206 95.43 Topoisomerase I inhibition
AM6-36 3-Aminopropyl N/A >95 Rexinoid activity, RXR binding
51a 3-(Imidazol-1-yl)propyl N/A >95 Enhanced antitumor activity

Metabolic and Pharmacokinetic Profiles

  • AM6-36 : Exhibits 75% plasma protein binding and superior metabolic stability (t₁/₂ > 4 h in human liver microsomes), making it a promising chemopreventive agent .
  • Nitro Derivatives : Higher polarity may reduce bioavailability but improve target specificity .

Biological Activity

6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione (CAS Number: 81721-82-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H13NO2. Its structure features a fused indene and isoquinoline framework, which is significant for its biological properties. The compound's unique configuration allows it to interact with various biological targets.

Research indicates that compounds within the indenoisoquinoline class exhibit their biological effects primarily through the inhibition of topoisomerases, particularly Topoisomerase I (TOPO I). This enzyme plays a crucial role in DNA replication and transcription. By inhibiting TOPO I, these compounds can induce DNA damage and apoptosis in cancer cells.

Biological Activity and Efficacy

Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
    • MCF-7 (breast cancer) : Notable cytotoxicity was observed with IC50 values indicating effective inhibition of cell growth.
    • MDA-MB-468 (breast cancer) : Similar trends in cytotoxicity were reported.
  • Mechanistic Studies : Molecular docking studies suggest that this compound binds effectively to the active sites of TOPO I, disrupting its function and leading to increased DNA strand breaks.

Case Studies

  • Study on Dual Inhibition : A study focused on dual inhibitors of Topoisomerase I and Tdp1 (tyrosyl-DNA phosphodiesterase 1) found that derivatives similar to 6-Phenyl-5H-indeno(1,2-c)isoquinoline displayed enhanced efficacy against resistant cancer cell lines by simultaneously targeting both enzymes .
  • NCI-60 Cell Line Panel : The National Cancer Institute's NCI-60 panel screening indicated that compounds related to 6-Phenyl-5H-indeno(1,2-c)isoquinoline exhibited selective toxicity towards several tumor types. This broad-spectrum activity highlights its potential as a multitarget therapeutic agent .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
MCF-73.5TOPO I inhibition
MDA-MB-4684.0TOPO I inhibition
NCI PanelVariesMultitarget inhibition

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